![molecular formula C22H21ClN4O2S B2410665 N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251686-93-7](/img/structure/B2410665.png)
N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrate excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This finding underscores the potential of these compounds, including variations such as N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, in agricultural applications for controlling unwanted plant growth. The specific activity of these compounds suggests their effectiveness in maintaining crop health by managing weed populations (Moran, 2003).
Antimicrobial Properties
Research on 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and their derivatives has revealed significant antimicrobial activity. This suggests that compounds like this compound could be explored further for their potential in developing new antimicrobial agents. Such compounds could contribute to the treatment of microbial infections, highlighting their importance beyond herbicidal applications (Abdel-Motaal & Raslan, 2014).
Selective Herbicidal Mechanisms
The selectivity of triazolopyrimidinesulfonamide herbicides among various plant species has been attributed to differences in uptake and metabolism. Studies on compounds similar to this compound have shown that their phytotoxicity varies between dicots and monocots, suggesting the importance of metabolic rate in determining herbicide selectivity. This insight could guide the development of more targeted herbicide formulations, minimizing harm to non-target plant species (Hodges, Boer, & Avalos, 1990).
Antifungal and Insecticidal Activities
Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising antifungal and insecticidal activities. Specific compounds within this class demonstrated high inhibition rates against fungal pathogens and significant mortality rates against pests like Plutella xylostella and Helicoverpa armigera. These findings suggest the potential of this compound and related compounds in developing new antifungal and insecticidal agents, contributing to the protection of crops from various biotic stresses (Xu et al., 2017).
Molecular Docking and Biological Activity
Molecular docking studies have been used to assess the biological activity of triazolopyridine and pyridotriazine derivatives, including their antimicrobial and antioxidant potentials. This approach allows for the evaluation of how well these compounds bind to target proteins, providing insights into their mechanism of action and potential efficacy as therapeutic agents. Such studies are crucial for the development of new drugs and agricultural chemicals, including those based on the structure of this compound (Flefel et al., 2018).
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-15-10-16(2)12-20(11-15)27(14-18-6-4-7-19(23)13-18)30(28,29)21-8-5-9-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXWOUYGPJWFGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

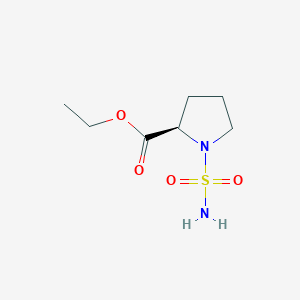

![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
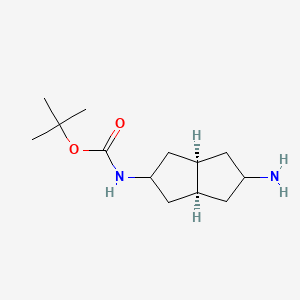
![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B2410590.png)
![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2410592.png)
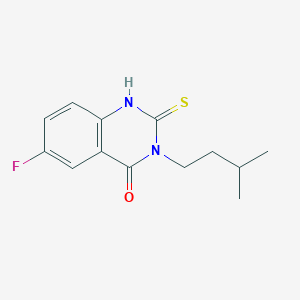
![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)
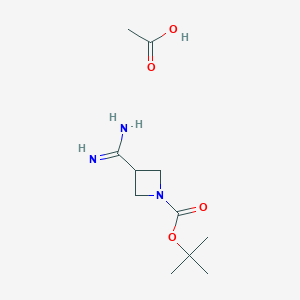
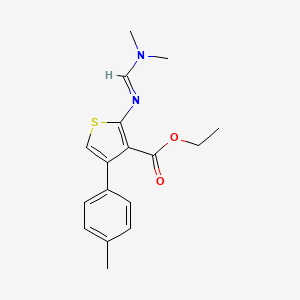
![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)
